Butyl 2-methylphenylcarbamate
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Overview
Description
Butyl 2-methylphenylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. This compound is used in various applications, including as intermediates in the synthesis of pharmaceuticals and pesticides, as well as in the modification of polymers to alter their properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylphenylcarbamate can be achieved through several methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides, which can be formed in situ. This method offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates. This reaction system does not require the addition of metal complex catalysts or metal salt additives and works with exhaust gas containing impurities .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction may produce amines .
Scientific Research Applications
Butyl 2-methylphenylcarbamate is utilized in various scientific research applications, including:
Chemistry: As intermediates in organic synthesis and the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As intermediates in the synthesis of pharmaceuticals, particularly in the preparation of anti-cancer drug intermediates.
Industry: In the modification of polymers to alter their properties and enhance performance.
Mechanism of Action
The mechanism of action of butyl 2-methylphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl 2-methylphenylcarbamate include:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
This compound is unique due to its specific structure, which imparts steric bulk to the molecule. This structural feature influences the reactivity and selectivity of the compound in chemical reactions, making it versatile in various synthetic applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
butyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)13-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
VCJFPEAPINEXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
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